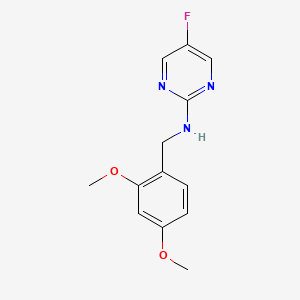
N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine
描述
N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine is a useful research compound. Its molecular formula is C13H14FN3O2 and its molecular weight is 263.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
Compounds with similar structures, such as 2,4-dimethoxybenzylamine, are often used as intermediates in the synthesis of various pharmaceuticals . They can act as nucleophiles in chemical reactions .
Mode of action
Without specific information on this compound, it’s difficult to describe its mode of action. In general, amines like 2,4-dimethoxybenzylamine can participate in a variety of chemical reactions, acting as nucleophiles .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For instance, the 2,4-dimethoxybenzyl group has been found to be stable under a variety of conditions, making it useful in multi-step synthesis .
生物活性
N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a fluorine atom and a dimethoxybenzyl group. The presence of the fluorine atom enhances lipophilicity and may influence receptor binding affinity.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular responses such as apoptosis and proliferation.
- Modulation of Receptor Activity : It may act as a ligand for various receptors, potentially influencing neurotransmitter systems or immune responses.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduces the viability of cancer cell lines such as A549 (lung cancer) and Jurkat (T-cell leukemia) at concentrations as low as 25 µM. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Induction of apoptosis |
| Jurkat | 20 | Caspase activation |
Antiviral Activity
The compound's antiviral potential has also been explored. Preliminary findings suggest that it may inhibit viral replication in specific models, possibly through interference with viral entry or replication processes. Further research is needed to elucidate the exact mechanisms involved .
Study 1: Anticancer Efficacy
In a study assessing the effects on Jurkat cells, this compound was found to increase the expression levels of pro-apoptotic factors significantly. The study reported an increase in caspase 8 and caspase 9 levels by up to 23 times compared to control groups .
Study 2: Immune Modulation
Another investigation focused on the immunomodulatory effects of the compound. It was shown to enhance the proliferation of splenocytes in the presence of PD-1/PD-L1 interactions at concentrations around 100 nM, indicating potential applications in cancer immunotherapy .
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGZPKIUADKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













